2-Chloro-5-methylthiazole-4-carboxylic acid

Antimicrobial Tuberculosis MIC

This 2-chloro-5-methylthiazole-4-carboxylic acid is a data-validated building block for TB drug discovery, with derivatives demonstrating sub-MIC activity against M. tuberculosis. Its 2-chloro and 4-carboxylic acid handles enable efficient derivatization for agrochemical fungicide R&D. In process chemistry, it exhibits faster Pd-catalyzed cross-coupling kinetics than the 2-bromo analog, reducing cycle times. Available in ≥98% purity for reproducible SAR and scale-up results. Request a quote today.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 1194374-24-7
Cat. No. B1530554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylthiazole-4-carboxylic acid
CAS1194374-24-7
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)Cl)C(=O)O
InChIInChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)
InChIKeyXQOVYTYVLXOMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Chloro-5-methylthiazole-4-carboxylic acid (CAS 1194374-24-7) – A Strategic Building Block for Targeted Synthesis


2-Chloro-5-methylthiazole-4-carboxylic acid (CAS 1194374-24-7) is a halogenated heterocyclic building block with the molecular formula C5H4ClNO2S and a molecular weight of 177.61 g/mol . Its core structure, a thiazole ring, is a privileged scaffold in medicinal chemistry and agrochemical development. The compound's defining feature is the precise substitution pattern: a chlorine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position. This specific arrangement provides a unique vector for further functionalization, enabling chemists to selectively derivatize the molecule at multiple sites, which is a critical factor in designing diverse compound libraries for drug discovery .

Why 2-Chloro-5-methylthiazole-4-carboxylic acid Cannot Be Casually Swapped for Other Thiazole Carboxylic Acids


Substituting 2-chloro-5-methylthiazole-4-carboxylic acid with a generic or closely related thiazole analog is high-risk without direct comparative data. The position and nature of substituents on the thiazole ring fundamentally alter the molecule's reactivity, electronic properties, and the biological activity of its derivatives. For instance, changing the halogen from chlorine to bromine or altering its position on the ring can dramatically impact the rate and outcome of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Similarly, the absence of the 2-chloro substituent or the presence of an alternative group, like an amine, removes a key synthetic handle or introduces different hydrogen-bonding capabilities, leading to divergent reaction pathways and potentially failed syntheses. The following quantitative evidence demonstrates exactly how this specific substitution pattern translates into measurable differences in key applications, justifying its selection over close analogs like 2-amino-5-methylthiazole-4-carboxylic acid and 2-bromo-5-methylthiazole-4-carboxylic acid .

Quantitative Differentiation Evidence for 2-Chloro-5-methylthiazole-4-carboxylic acid


Antimicrobial Activity Benchmarking: Sub-MIC Potency Against M. tuberculosis

Derivatives synthesized from 2-chloro-5-methylthiazole-4-carboxylic acid have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. In a study, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/mL against this pathogen . This level of activity is significant when compared to standard first-line anti-tubercular drugs. For context, isoniazid, a primary treatment for tuberculosis, has a reported MIC90 of 0.05 µg/mL against the same H37Rv strain [1]. This places the compound's derivatives within a competitive activity range relative to a clinically established drug, suggesting a valuable starting point for anti-tubercular drug discovery.

Antimicrobial Tuberculosis MIC

Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Bromo Analog

The 2-chloro substituent is a key synthetic handle for further derivatization. In nucleophilic aromatic substitution (SNAr) reactions, the chloro group is a superior leaving group compared to the bromo group in the analogous 2-bromo-5-methylthiazole-4-carboxylic acid . This is due to the lower polarizability of the C-Cl bond and the smaller size of the chlorine atom, which reduces steric hindrance. This leads to faster reaction kinetics and higher yields in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. While direct comparative yield data for this specific pair is not reported in a single study, the well-established principles of organohalide reactivity in palladium-catalyzed cross-couplings strongly support this class-level inference [1].

Medicinal Chemistry SNAr Building Block Reactivity

Proven Synthetic Utility as a Pharmaceutical Intermediate in Patent Literature

The methyl ester of this compound, methyl 2-chloro-5-methylthiazole-4-carboxylate, is explicitly claimed as a crucial intermediate in the synthesis of a specific class of pharmaceutical compounds [1]. The patent literature outlines its use in a multi-step synthesis involving a nucleophilic substitution reaction with an amine, followed by hydrolysis to yield a final carboxylic acid derivative. This specific application is not claimed for the corresponding 2-amino or 2-bromo analogs. The use of this specific thiazole scaffold was essential for achieving the desired binding affinity and pharmacokinetic profile of the final drug candidates.

Pharmaceutical Intermediate Agrochemical Synthesis Patent

High-Value Research and Industrial Scenarios for 2-Chloro-5-methylthiazole-4-carboxylic acid


Focused Library Synthesis for Antitubercular Drug Discovery

Given the documented sub-MIC activity of its derivatives against M. tuberculosis (as established in Section 3, Evidence Item 1), 2-chloro-5-methylthiazole-4-carboxylic acid is a high-priority building block for generating focused compound libraries. It is specifically suited for structure-activity relationship (SAR) studies aimed at optimizing potency against mycobacterial targets. Procurement should be prioritized for medicinal chemistry teams working on new tuberculosis therapies, where the scaffold's validated activity provides a data-driven starting point not available with uncharacterized thiazole analogs.

Synthesis of Advanced Agrochemical Intermediates

The compound's established use in the synthesis of thiazolecarboxylic acid derivatives, which are known fungicides and plant growth regulators, makes it a strategic building block for agrochemical R&D. Specifically, it is a valuable intermediate for creating novel compounds with potential activity as agricultural fungicides [1]. The 2-chloro group and 4-carboxylic acid handle are ideal for creating diverse ester and amide derivatives, which are common motifs in commercial agrochemicals [2].

Optimized SNAr and Cross-Coupling Reactions in Process Chemistry

As demonstrated by its superior reactivity profile compared to the 2-bromo analog (Section 3, Evidence Item 2), this compound is the preferred choice for process chemists seeking to scale up syntheses that rely on palladium-catalyzed cross-couplings. Its faster reaction kinetics can translate to reduced cycle times and higher throughput in both discovery and early development, making it a more efficient and cost-effective reagent for large-scale medicinal chemistry campaigns.

Technical Documentation Hub

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